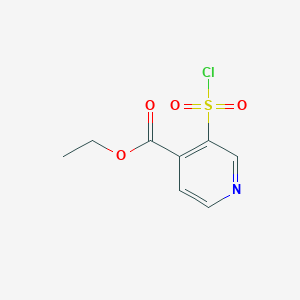

Ethyl 3-(chlorosulfonyl)isonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chlorosulfonylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-3-4-10-5-7(6)15(9,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJWOJZNWZSBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371337 | |

| Record name | ethyl 3-(chlorosulfonyl)isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-12-9 | |

| Record name | Ethyl 3-(chlorosulfonyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(chlorosulfonyl)isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(chlorosulfonyl)isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)isonicotinate

Abstract: Ethyl 3-(chlorosulfonyl)isonicotinate is a pivotal bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug development. Its structure, featuring both a reactive sulfonyl chloride and an ethyl ester on a pyridine core, makes it an exceptionally versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its structure, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery, the demand for novel chemical entities with precise pharmacological profiles is relentless. Heterocyclic compounds are at the forefront of this endeavor, with pyridine derivatives being particularly prominent in FDA-approved drugs. This compound (CAS No: 306936-12-9) emerges as a compound of significant interest due to its dual-handle nature.[1]

The molecule incorporates two key functional groups onto a pyridine scaffold:

-

A Sulfonyl Chloride (-SO₂Cl): A powerful electrophile, this group is a premier precursor for the synthesis of sulfonamides, a privileged functional group in pharmaceuticals renowned for its role in antibacterial agents, diuretics, and enzyme inhibitors.[2]

-

An Ethyl Ester (-COOEt): This group can be readily hydrolyzed to a carboxylic acid or converted into other functional groups, providing a secondary site for molecular elaboration.

This unique combination allows for sequential or orthogonal chemical modifications, enabling the construction of diverse compound libraries from a single, advanced intermediate. This guide will dissect the core attributes of this molecule, offering both foundational knowledge and practical insights for its application in a research setting.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is Ethyl 3-(chlorosulfonyl)pyridine-4-carboxylate.[3] Its structure consists of a pyridine ring substituted at the 3-position with a chlorosulfonyl group and at the 4-position with an ethoxycarbonyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₄S | [4][5] |

| Molecular Weight | 249.67 g/mol | [3][6] |

| Appearance | Colorless or pale yellow liquid | [4] |

| Boiling Point | 72-78 °C at 0.1 mmHg | [3] |

| Solubility | Soluble in organic solvents like alcohols and ethers.[4] Reacts violently with water.[7] | |

| CAS Number | 306936-12-9 | [4] |

Synthesis and Mechanistic Considerations

The primary route to this compound is the direct chlorosulfonation of its precursor, ethyl isonicotinate.[4] This reaction is an electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

The Causality Behind the Synthesis: Chlorosulfonation

The synthesis leverages the strong electrophilic nature of the sulfonating agent, typically chlorosulfonic acid (ClSO₃H).[8] The pyridine ring in ethyl isonicotinate is electron-deficient; however, the reaction proceeds under forcing conditions. The mechanism involves the generation of a potent electrophile, SO₂Cl⁺, which then attacks the pyridine ring.[9] The reaction is performed at low temperatures to control the exothermicity and prevent unwanted side reactions or degradation.[4]

Self-Validating Experimental Protocol

This protocol outlines a representative synthesis, incorporating steps for purification and confirmation, ensuring the integrity of the final product.

Step 1: Preparation of the Precursor, Ethyl Isonicotinate

-

Rationale: While commercially available, understanding the synthesis of the starting material is fundamental. This esterification is typically an acid-catalyzed reaction between isonicotinic acid and ethanol.[10][11]

-

Procedure: To a flask containing isonicotinic acid (1.0 eq), add absolute ethanol (excess) and a catalytic amount of a strong acid (e.g., H₂SO₄ or a solid acid catalyst).[12][13] Heat the mixture to reflux for several hours. After cooling, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to yield ethyl isonicotinate.[10] Purity can be assessed by GC-MS and NMR.[14]

Step 2: Chlorosulfonation of Ethyl Isonicotinate

-

Rationale: This is the key transformation step. Chlorosulfonic acid serves as both the reagent and the solvent. An inert atmosphere is crucial to prevent reaction with atmospheric moisture.[4]

-

Procedure:

-

In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool an excess of chlorosulfonic acid (e.g., 5-10 eq) to 0°C in an ice bath.

-

Add ethyl isonicotinate (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the internal temperature does not exceed 5-10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture back to room temperature and pour it carefully onto crushed ice with stirring. This step quenches the excess chlorosulfonic acid and precipitates the product. Caution: This is a highly exothermic process and should be done slowly in a well-ventilated fume hood.

-

Extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material via column chromatography or vacuum distillation to yield pure this compound.[3]

-

Step 3: Characterization

-

The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualization of the Synthetic Workflow

Caption: Key reactivity pathways of the chlorosulfonyl group.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions. [4]* Corrosive: It causes severe skin burns and eye damage. [7]* Water Reactive: It reacts violently with water, liberating toxic hydrogen chloride gas. [7]All experiments must be conducted under anhydrous conditions, and the compound should be stored under an inert atmosphere, protected from moisture. [7]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection at all times. [4]All manipulations should be performed in a certified chemical fume hood. [7]* First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [4]For skin contact, wash off immediately with plenty of water. [7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its bifunctional nature allows for the efficient construction of complex molecules rich in features known to be important for biological activity. By understanding its synthesis, reactivity, and handling requirements, researchers can fully leverage its potential to build diverse libraries of novel compounds, paving the way for the development of next-generation therapeutics.

References

-

ChemBK. (2024, April 9). Ethyl 3-(chlorosulphonyl)isonicotinate - Introduction. Available at: [Link]

-

King, J. F., & Lam, J. Y. L. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(9), 1445-1454. Available at: [Link]

-

Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(25), 10034-10039. Available at: [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Available at: [Link]

-

PubChemLite. This compound (C8H8ClNO4S). Available at: [Link]

-

PubChem. Ethyl 3-(methylsulfonyl)isonicotinate. Available at: [Link]

-

PubChem. Ethyl isonicotinate. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Available at: [Link]

-

ResearchGate. (2025, December 22). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. Available at: [Link]

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

CP Lab Safety. This compound, min 95%, 1 gram. Available at: [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-228. Available at: [Link]

- Patsnap. Preparation method of ethyl nicotinate.

-

Reddit. (2020, December 30). So, I'm working on chlorosulfonation... Can someone explain me properly the mechanism of chlorosulfonation? Available at: [Link]

- Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. 306936-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - this compound (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 6. 306936-12-9 | this compound - AiFChem [aifchem.com]

- 7. fishersci.com [fishersci.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. reddit.com [reddit.com]

- 10. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 11. Ethyl Isonicotinate | High-Purity Reagent | RUO [benchchem.com]

- 12. eureka.patsnap.com [eureka.patsnap.com]

- 13. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 14. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)isonicotinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(chlorosulfonyl)isonicotinate, a pyridine derivative bearing both an ester and a sulfonyl chloride functional group, is a versatile reagent in organic synthesis. Its unique structural features make it a valuable building block for the introduction of the isonicotinate moiety and a sulfonyl linker, which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity, and its applications in the synthesis of complex molecules, particularly in the realm of drug discovery.

Chemical Identity and Properties

CAS Number: 306936-12-9

Synonyms:

-

Ethyl 3-(chlorosulfonyl)pyridine-4-carboxylate

-

3-Chlorosulfonyl-isonicotinic acid ethyl ester

This compound is typically a colorless to pale yellow liquid, soluble in various organic solvents such as alcohols and ethers.[1] Its bifunctional nature, possessing both an electrophilic sulfonyl chloride and an ester group on a pyridine ring, dictates its reactivity and utility in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₄S | [2] |

| Molecular Weight | 249.67 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 72-78 °C at 0.1 mmHg | [3] |

| Solubility | Soluble in some organic solvents (e.g., alcohols, ethers) | [1] |

Synthesis of this compound

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl isonicotinate in an inert anhydrous solvent such as dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorosulfonating Agent: Slowly add the chlorosulfonating agent (e.g., chlorosulfonic acid) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into ice-cold water.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a key intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Synthesis of Sulfonamides

The most common application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry as the sulfonamide moiety is a well-established pharmacophore.[4]

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl formed during the reaction.

Caption: General reaction mechanism for the synthesis of sulfonamides from this compound.

Applications in Drug Discovery and Development

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its utility can be inferred from the importance of the pyridine sulfonamide scaffold in medicinal chemistry. Pyridine sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

The incorporation of the isonicotinate ester provides an additional point for molecular diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex drug candidates. Alternatively, the ester can be reduced or transformed into other functional groups.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is known to be corrosive and can cause severe skin burns and eye damage. Contact with water should be avoided as it can lead to a violent reaction and the release of corrosive hydrogen chloride gas.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to introduce the pyridine sulfonamide moiety makes it a reagent of significant interest for the synthesis of novel compounds with potential therapeutic applications. While detailed characterization and specific applications in named drug molecules are not widely published, its fundamental reactivity provides a clear pathway for its use in the development of new chemical entities. Further research into the full scope of its reactivity and applications is warranted.

References

-

ChemBK. Ethyl 3-(chlorosulphonyl)isonicotinate. Available at: [Link]

- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406.

- Koehler, K., & Trolldenier, H. (1992). U.S. Patent No. US5082944A. Washington, DC: U.S.

- Takeda Pharmaceutical Company Limited. (2014). EP Patent No. EP2963019B1.

- Köse, A., et al. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein Journal of Organic Chemistry, 15, 931–936.

-

PubChem. Ethyl isonicotinate. Available at: [Link]

- Google Patents. (2015).

- Google Patents. (2014).

- Google Patents. (2016).

- The Royal Society of Chemistry. (2015).

-

PubChemLite. This compound (C8H8ClNO4S). Available at: [Link]

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3564-3576.

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

- Powers, D. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21488–21495.

-

National Institute of Standards and Technology. Ronnel. In NIST Chemistry WebBook. Available at: [Link]

-

CP Lab Safety. This compound, min 95%, 1 gram. Available at: [Link]

-

PubChem. Ethyl 3-(methylsulfonyl)isonicotinate. Available at: [Link]

- Movassaghi, M., & Hill, M. D. (2014). Sandmeyer Chlorosulfonylation of (Hetero)

- Nielsen, J. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(12), 1137-1140.

- Organic Syntheses. (1961).

- UCL Discovery. (2012).

- Organic Syntheses. (2004). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses, 81, 236.

- ResearchGate. (2015).

- Organic Syntheses. (1977). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, 56, 65.

- IS NIR Spectra.

- ResearchGate. (2018). Millimeter wave spectra of ethyl isocyanate and searches for it in Orion KL and Sagittarius B2.

- ResearchGate. (2025). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)

- ResearchGate. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)

- Görlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(10), 731-736.

- Patsnap. (2007).

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 3-(chlorosulfonyl)isonicotinate

This document serves as an in-depth technical guide for the synthesis, purification, and characterization of Ethyl 3-(chlorosulfonyl)isonicotinate, a key intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this guide provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical processes involved.

Strategic Importance in Medicinal Chemistry

This compound (CAS No. 306936-12-9) is a bifunctional molecule of significant interest.[1] The ethyl isonicotinate core is a prevalent scaffold in numerous bioactive compounds, while the highly reactive chlorosulfonyl group at the 3-position provides a versatile handle for introducing a sulfonyl or sulfonamide moiety. This functional group is a cornerstone of many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, which can facilitate strong interactions with biological targets. Consequently, this intermediate is a valuable building block for creating libraries of novel compounds, particularly in the development of targeted protein degraders and other complex molecular architectures.[1]

Synthesis Pathway: From Isonicotinic Acid to the Target Compound

The synthesis of this compound is a multi-step process that begins with the readily available isonicotinic acid. The overall workflow involves two primary transformations: esterification of the carboxylic acid followed by chlorosulfonation of the pyridine ring.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Ethyl Isonicotinate (Starting Material)

Principle: The initial step is a classic Fischer esterification, though for practical laboratory synthesis, conversion of the carboxylic acid to an acid chloride followed by reaction with ethanol is often more efficient and higher yielding. Using thionyl chloride (SOCl₂) as both the chlorinating agent and solvent is a common and effective method.[2]

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled. The setup should be under a nitrogen or argon atmosphere to prevent moisture ingress.

-

Reaction:

-

Suspend isonicotinic acid (1.0 eq) in toluene.[2]

-

Add thionyl chloride (1.1 eq) to the suspension, followed by a catalytic amount of dimethylformamide (DMF, ~1 mol%).[2]

-

Heat the mixture to reflux (approx. 100 °C) for 90 minutes. The suspension should become a clear solution as the acid chloride forms.[2]

-

Cool the reaction mixture to 90 °C.

-

Carefully add absolute ethanol (1.5 eq) dropwise via the dropping funnel. An exothermic reaction will occur.[2]

-

After the addition is complete, heat the mixture at 100 °C for another 90 minutes to ensure complete conversion.[2]

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and then chill in an ice bath. The product, ethyl isonicotinate hydrochloride, will precipitate.[2]

-

Collect the precipitate by vacuum filtration, wash with cold ether, and dry.[2]

-

To obtain the free base, dissolve the hydrochloride salt in cold water, cover with a layer of ether, and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Separate the layers and extract the aqueous phase with ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl isonicotinate as a colorless liquid.[2]

-

Causality Behind Choices:

-

Thionyl Chloride/DMF: This combination efficiently converts the carboxylic acid to a highly reactive acid chloride intermediate, which readily reacts with ethanol. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which accelerates the acid chloride formation.

-

Toluene: An inert solvent with a suitable boiling point for the reaction.[2]

-

Stepwise Temperature Control: Heating is necessary to drive the reaction, but the addition of ethanol must be done cautiously on the cooled mixture to manage the exothermicity.

Step 2: Chlorosulfonation of Ethyl Isonicotinate

Principle: This is an electrophilic aromatic substitution where the pyridine ring of ethyl isonicotinate is functionalized with a chlorosulfonyl group (-SO₂Cl). Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The reaction's regioselectivity is directed by the existing substituents.

Caption: Simplified mechanism for the chlorosulfonation of the pyridine ring.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet is required. The reaction must be performed in a well-ventilated fume hood.

-

Reaction:

-

Charge the flask with chlorosulfonic acid (5.0 eq) and cool it to 0 °C in an ice-salt bath.

-

Add ethyl isonicotinate (1.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 3-4 hours.[3] The progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture back to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas.

-

The product will often precipitate as a solid or oil. Extract the aqueous mixture with a suitable solvent, such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product is typically purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Trustworthiness & Self-Validation:

-

Low-Temperature Addition: Chlorosulfonic acid is extremely reactive. Adding the substrate at low temperatures prevents uncontrolled side reactions, charring, and potential thermal runaway.[4]

-

Inert Atmosphere: Essential to prevent the chlorosulfonic acid from reacting with atmospheric moisture, which would deactivate it.[4]

-

Careful Quenching: Pouring the reaction mixture onto ice is a critical safety and procedural step to decompose excess chlorosulfonic acid and precipitate the product. Failure to do this slowly can result in dangerous splashing and gas evolution.

-

Aqueous Work-up: The washing steps are crucial for removing inorganic byproducts and unreacted acid, ensuring the purity of the final product.

Comprehensive Characterization

Once synthesized and purified, the identity and purity of this compound must be rigorously confirmed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₄S | [4][5] |

| Molecular Weight | 249.67 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 72-78 °C at 0.1 mmHg | [4] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [4][6] |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl group, triplet due to coupling with adjacent CH₂. δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl group, quartet due to coupling with adjacent CH₃. δ ~7.8-9.0 ppm (m, 3H): Aromatic protons on the pyridine ring, exhibiting complex splitting patterns characteristic of a substituted pyridine. |

| ¹³C NMR | δ ~14 ppm: Methyl carbon of the ethyl group. δ ~63 ppm: Methylene carbon of the ethyl group. δ ~125-155 ppm: Aromatic carbons of the pyridine ring (4 signals expected). δ ~164 ppm: Carbonyl carbon of the ester group. |

| IR (Infrared) | ~1730 cm⁻¹: Strong C=O stretch from the ethyl ester. ~1370 & 1180 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretches of the sulfonyl chloride group. ~1600 cm⁻¹: C=N and C=C stretches from the pyridine ring. |

| Mass Spec (MS) | m/z ~249/251: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom. Key Fragments: Loss of -Cl (m/z ~214), loss of -OEt (m/z ~204), loss of -SO₂Cl (m/z ~150). |

Safety and Handling

Working with the reagents for this synthesis requires strict adherence to safety protocols.

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. It causes severe burns to skin and eyes and is a respiratory irritant. Always handle in a fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.

-

Thionyl Chloride: Corrosive, toxic, and reacts with water to release HCl and SO₂ gases. Handle with the same level of precaution as chlorosulfonic acid.

-

General Precautions: The final product, this compound, is an irritant.[4] Avoid direct contact with skin, eyes, and the respiratory system.[4]

Conclusion and Future Applications

This guide outlines a robust and reliable pathway for the synthesis and characterization of this compound. The compound's true value lies in its utility as a reactive intermediate. The chlorosulfonyl group is an excellent electrophile for reaction with a wide array of nucleophiles, most notably primary and secondary amines, to form a diverse range of sulfonamides.

Caption: General scheme for derivatization into sulfonamides.

This reactivity allows for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies, solidifying the importance of this compound as a critical tool for the modern medicinal chemist.

References

-

ChemBK. (2024). Ethyl 3-(chlorosulphonyl)isonicotinate. [Link]

-

PubChemLite. (n.d.). This compound (C8H8ClNO4S). [Link]

-

Supplemental Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. [Link]

Sources

A Technical Guide to the Application of Ethyl 3-(chlorosulfonyl)isonicotinate in Modern Drug Discovery

Abstract

Ethyl 3-(chlorosulfonyl)isonicotinate is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a pyridine core, an ethyl ester, and a highly reactive chlorosulfonyl group, makes it an invaluable building block for creating diverse molecular libraries. This guide provides an in-depth analysis of the compound's reactivity, explores its strategic applications in the synthesis of pharmacologically relevant scaffolds, and offers detailed, field-proven experimental protocols. We aim to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this reagent in their discovery programs.

Core Principles: Physicochemical Properties and Reactivity Profile

This compound, with the CAS number 306936-12-9, is a cornerstone reagent for introducing the isonicotinate scaffold functionalized with a reactive sulfonyl handle.[1][2] Understanding its fundamental properties is critical for its successful application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₄S | [1][3] |

| Molecular Weight | 249.67 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Purity | Typically ≥95% | [2][6] |

| Storage Conditions | 2-8°C, under inert atmosphere |[1][4] |

The Dual-Reactivity Paradigm

The power of this compound lies in the distinct reactivity of its two primary functional groups:

-

The Chlorosulfonyl (-SO₂Cl) Group: This is a potent electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. Its primary and most exploited reaction is with primary and secondary amines to form stable sulfonamide linkages. This reaction is robust, high-yielding, and forms the basis for constructing vast libraries of drug-like molecules.

-

The Ethyl Isonicotinate Scaffold: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[7] Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target engagement. The ethyl ester provides a secondary site for modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, further expanding synthetic possibilities.

The strategic combination of these two features in a single molecule allows for a modular approach to drug design, where one part of the molecule can be anchored to a target via the sulfonamide group, while the other part (the pyridine ester) can be modified to fine-tune physicochemical properties or explore secondary binding interactions.

Strategic Application: Synthesis of Sulfonamide-Based Kinase Inhibitor Scaffolds

Rationale: The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, including diuretics, antibiotics, and a growing number of kinase inhibitors for oncology. The ability of this compound to readily form sulfonamides makes it an ideal starting point for generating novel kinase inhibitor libraries. The pyridine core itself is often found in the hinge-binding region of many kinase inhibitors.

General Workflow for Sulfonamide Library Synthesis

The overall process involves the parallel reaction of this compound with a diverse panel of primary or secondary amines to rapidly generate a library of novel sulfonamides, which can then be screened for biological activity.

Caption: Workflow for parallel synthesis of a sulfonamide library.

Detailed Experimental Protocol: Synthesis of Ethyl 3-((4-methoxyphenyl)sulfamoyl)isonicotinate

This protocol provides a representative example of the reaction between this compound and a primary amine (p-anisidine).

Materials:

-

This compound (1.0 eq)

-

4-methoxyaniline (p-anisidine) (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (2.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyaniline (1.05 eq) and dissolve in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Scientist's Note: Working under an inert atmosphere prevents the hydrolysis of the highly reactive chlorosulfonyl group by atmospheric moisture. Cooling to 0°C helps to control the initial exotherm of the reaction.

-

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.

-

Base Addition: After the addition is complete, add anhydrous pyridine (2.0 eq) to the reaction mixture. The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup (Quenching): Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Scientist's Note: The order of washes is critical. The acid wash removes the basic pyridine, and the subsequent bicarbonate wash ensures the final organic layer is not acidic before solvent removal.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to afford the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Advanced Applications: Multi-component Reactions and Scaffold Decoration

Beyond simple sulfonamide formation, the dual functionality of this compound can be exploited in more complex synthetic strategies. The isonicotinate ester can be hydrolyzed to the corresponding carboxylic acid post-sulfonamide formation. This new functional handle allows for a second diversification step, such as an amide coupling reaction, to build highly decorated, three-dimensional molecules.

Caption: Sequential diversification workflow using the reagent.

This sequential approach enables the exploration of a much larger chemical space from a single starting material, which is highly advantageous in lead optimization campaigns where fine-tuning of multiple regions of a molecule is required to improve potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As an organic sulfonyl chloride, this compound is a hazardous compound that requires careful handling.[1]

-

Corrosive: It can cause severe skin burns and eye damage.[1]

-

Moisture Sensitive: It reacts with water to release hydrochloric acid (HCl).

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing suitable protective clothing, gloves, and eye/face protection.[1]

-

Spill Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate before cleanup.

Conclusion

This compound is a powerful and versatile tool in the drug discovery arsenal. Its predictable reactivity, combined with the pharmacologically relevant scaffold it provides, makes it an ideal reagent for both lead generation and lead optimization. The robust nature of sulfonamide formation allows for the rapid and efficient synthesis of large compound libraries, while the potential for secondary modifications offers a pathway to highly complex and tailored drug candidates. By understanding the core principles of its reactivity and employing validated protocols, research organizations can significantly accelerate their discovery programs.

References

-

ChemBK. (2024). Ethyl 3-(chlorosulphonyl)isonicotinate - Introduction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8ClNO4S). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(methylsulfonyl)isonicotinate. Retrieved from [Link]

-

ResearchGate. (2020). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-aminoisonicotinate. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 306936-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. PubChemLite - this compound (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 4. 306936-12-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents | MDPI [mdpi.com]

Ethyl 3-(chlorosulfonyl)isonicotinate: A Versatile Scaffold for Advanced Heterocyclic Synthesis

An In-Depth Technical Guide

Introduction: Unveiling a Privileged Building Block

In the landscape of medicinal chemistry and materials science, the pyridine nucleus stands as a cornerstone scaffold, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic functionalization of this electron-deficient ring system is paramount for modulating physicochemical properties and biological activity.[1][3] Ethyl 3-(chlorosulfonyl)isonicotinate has emerged as a particularly powerful and versatile building block for this purpose. Its unique architecture, featuring an electrophilic sulfonyl chloride group at the 3-position and an ester at the 4-position of the pyridine ring, offers a dual handle for orthogonal chemical transformations.

This guide provides a comprehensive technical overview of this compound, detailing its synthesis, exploring its rich reactivity profile, and presenting field-proven protocols for its application in the construction of diverse and complex heterocyclic systems. The insights herein are tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's potential in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is critical for its effective and safe implementation in any synthetic workflow.

| Property | Value | Source |

| CAS Number | 306936-12-9 | [4][5][6][7][8] |

| Molecular Formula | C₈H₈ClNO₄S | [5][7][8] |

| Molecular Weight | 249.67 g/mol | [5][7][8] |

| Appearance | Colorless or pale yellow liquid | [9] |

| Purity | Typically ≥95% | [6][7][8] |

| Solubility | Soluble in various organic solvents (e.g., alcohols, ethers) | [9] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Safety & Handling: this compound is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: May cause irritation or damage to the skin, eyes, and respiratory system.[9] It is moisture-sensitive.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat.

-

Handling: Use under an inert atmosphere (e.g., Argon, Nitrogen). Avoid direct contact and inhalation.[9] Store away from heat and open flames.[9]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[9]

Synthesis of the Core Building Block

The most direct and common route to this compound involves the electrophilic chlorosulfonylation of ethyl isonicotinate.[9] This reaction leverages the reactivity of the pyridine ring, though it requires carefully controlled conditions due to the harsh nature of the sulfonating agent.

Workflow: Synthesis of this compound

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 306936-12-9 | this compound - AiFChem [aifchem.com]

- 5. 306936-12-9|this compound|BLD Pharm [bldpharm.com]

- 6. 306936-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. CAS 306936-12-9 | 8H62-5-Z7 | MDL MFCD01313855 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(chlorosulfonyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 3-(chlorosulfonyl)isonicotinate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Given its reactive nature, a thorough understanding of its structural features through modern analytical techniques is paramount for quality control and process optimization. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and providing detailed experimental protocols.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique combination of functional groups that dictate its spectroscopic signature: a substituted pyridine ring, an ethyl ester, and a sulfonyl chloride. The electron-withdrawing nature of the sulfonyl chloride and ester groups significantly influences the electronic environment of the pyridine ring, leading to predictable chemical shifts in NMR spectroscopy.[3][4] The vibrational modes associated with the S=O, C=O, and C-O bonds will give rise to characteristic absorption bands in the IR spectrum.[5] Mass spectrometry will reveal the molecular weight and distinct fragmentation patterns resulting from the lability of the C-S and S-Cl bonds.[1][6]

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[1] For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom.

Predicted ¹H NMR Spectrum

The aromatic protons of the pyridine ring are expected to resonate in the downfield region due to the ring's diamagnetic anisotropy and the presence of electron-withdrawing substituents.[3] The protons of the ethyl group will appear in the upfield region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | 8.8 - 9.0 | d | ~5 | 1H |

| H-5 (Pyridine) | 7.8 - 8.0 | d | ~5 | 1H |

| H-6 (Pyridine) | 8.6 - 8.8 | s | - | 1H |

| -CH₂- (Ethyl) | 4.3 - 4.5 | q | ~7 | 2H |

| -CH₃ (Ethyl) | 1.3 - 1.5 | t | ~7 | 3H |

Causality of Predictions:

-

H-2 and H-6: The protons at the α-positions to the nitrogen are the most deshielded due to the strong electron-withdrawing effect of the nitrogen atom.[3] The presence of the adjacent sulfonyl chloride group at C-3 will further deshield H-2.

-

H-5: This proton is expected to be a doublet due to coupling with H-6.

-

Ethyl Group: The methylene protons (-CH₂-) are adjacent to an oxygen atom and are therefore shifted downfield, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet.

Predicted ¹³C NMR Spectrum

The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C-2 (Pyridine) | 150 - 155 |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 140 - 145 |

| C-3 (Pyridine) | 135 - 140 |

| C-5 (Pyridine) | 125 - 130 |

| -CH₂- (Ethyl) | 60 - 65 |

| -CH₃ (Ethyl) | 13 - 15 |

Causality of Predictions:

-

The carbonyl carbon of the ester group is highly deshielded.

-

The pyridine carbons (C-2, C-6) adjacent to the nitrogen atom are significantly downfield.[3]

-

The carbons of the ethyl group are in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

Figure 2: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

-

Solvent Selection: Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended.[1]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.[7]

-

Spectrometer Setup: The NMR spectrometer should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is homogenized by shimming to achieve optimal resolution.[7]

-

Data Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID) for both ¹H and ¹³C nuclei. For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule.[5] The IR spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride and ester moieties.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C=N, C=C stretch (pyridine) | 1550 - 1610 | Medium |

| S=O asymmetric stretch | 1370 - 1410 | Strong |

| S=O symmetric stretch | 1160 - 1210 | Strong |

| C-O stretch (ester) | 1000 - 1300 | Strong |

| S-Cl stretch | 300 - 400 | Strong |

Causality of Predictions:

-

Sulfonyl Chloride: This group exhibits two very strong and characteristic stretching vibrations for the two S=O bonds.[5] The S-Cl stretch appears at a much lower frequency.[8]

-

Ethyl Ester: The C=O stretch will be a prominent, sharp peak. The C-O stretching vibrations will also be present and strong.

-

Pyridine Ring: Aromatic C-H stretches appear above 3000 cm⁻¹, while the ring C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[1]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₈ClNO₄S = 249.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.[5]

-

Key Fragmentation Pathways:

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule, especially when coupled with liquid chromatography. Electron ionization (EI) can also be used with direct infusion or after gas chromatography, provided the compound is sufficiently volatile and thermally stable.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a chromatographic system (LC-MS or GC-MS).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a combined analytical approach. NMR provides the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides information on the molecule's stability and fragmentation. The predicted data in this guide, based on established spectroscopic principles, serves as a robust reference for researchers working with this compound, ensuring accurate identification and quality assessment.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][5]

-

ACS Publications. (2018, September 13). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link][6]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). [Link][4]

-

ChemBK. (2024, April 9). Ethyl 3-(chlorosulphonyl)isonicotinate. [Link][2]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link][8]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-(chlorosulfonyl)isonicotinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 3-(chlorosulfonyl)isonicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this guide establishes a framework for understanding its solubility based on first principles, analogous compound behavior, and detailed experimental protocols. We delve into the physicochemical properties governing solubility, present qualitative and comparative solubility data for structurally related aryl sulfonyl chlorides, and provide a robust, step-by-step methodology for accurate and reproducible solubility determination using the shake-flask method coupled with HPLC analysis. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating drug development timelines.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound (CAS: 306936-12-9) is a vital building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile paramount. Solvent selection impacts every stage of a synthetic workflow, from reaction kinetics and impurity profiles to the efficiency of crystallization and purification. In drug development, solubility is a critical determinant of a compound's formulation potential and ultimate bioavailability.

This guide addresses the practical challenges faced by scientists working with this compound by providing a three-pronged approach:

-

Theoretical Grounding: An exploration of the molecule's physicochemical properties to predict its solubility behavior.

-

Comparative Analysis: Presentation of solubility data for analogous aryl sulfonyl chlorides to inform initial solvent screening.

-

Practical Application: A detailed, self-validating experimental protocol for the quantitative determination of solubility.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is dictated by molecular structure, polarity, and the potential for intermolecular interactions.

This compound possesses a complex molecular architecture that includes:

-

An aromatic pyridine ring , which contributes to some degree of hydrophobicity.

-

An ethyl ester group (-COOEt) , which can act as a hydrogen bond acceptor.

-

A highly polar and electrophilic chlorosulfonyl group (-SO₂Cl) .

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl Isonicotinate (Precursor) |

| Molecular Formula | C₈H₈ClNO₄S[1] | C₈H₉NO₂[2] |

| Molecular Weight | 249.67 g/mol [3] | 151.16 g/mol [2] |

| Appearance | Colorless or pale yellow liquid[4] | Colorless to pale yellow liquid[2] |

| Predicted Polarity | High, due to the -SO₂Cl group | Moderate |

| Hydrogen Bond Acceptors | 5 (predicted) | 3 (predicted) |

| Hydrogen Bond Donors | 0 (predicted) | 0 (predicted) |

Based on these properties, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: The strong dipole moment of the chlorosulfonyl group suggests excellent solubility in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF) . These solvents can solvate the polar regions of the molecule without reacting with the electrophilic sulfonyl chloride moiety.

-

Moderate to High Solubility in Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform are expected to be effective due to their ability to dissolve a wide range of organic compounds.

-

Low Solubility in Non-Polar Solvents: Non-polar solvents like hexanes and toluene are unlikely to be effective solvents due to the high polarity of the solute.

-

Reactivity with Protic Solvents: The chlorosulfonyl group is highly susceptible to nucleophilic attack by protic solvents. This leads to solvolysis rather than simple dissolution.

-

In alcohols (e.g., methanol, ethanol) , it will react to form the corresponding sulfonate esters. While some sources note it is "soluble" in alcohols, this should be understood as dissolution followed by reaction.[4]

-

In water , it will hydrolyze to the corresponding sulfonic acid. Aryl sulfonyl chlorides are generally insoluble in water and their low solubility can sometimes protect them from rapid hydrolysis.[5]

-

Comparative Solubility of Structurally Related Aryl Sulfonyl Chlorides

In the absence of quantitative data for this compound, examining the solubility of similar, well-characterized aryl sulfonyl chlorides provides valuable guidance for solvent selection.

Table 2: Qualitative Solubility of Common Aryl Sulfonyl Chlorides

| Solvent | Solvent Type | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride | 2-Thiophenesulfonyl Chloride |

| Water | Polar Protic | Insoluble / Reacts[1][6] | Insoluble[3] | Reacts[4] |

| Ethanol | Polar Protic | Soluble (Reacts) | Freely Soluble (Reacts) | Solvolysis occurs[7] |

| Methanol | Polar Protic | Soluble (Reacts) | Soluble (Reacts) | Solvolysis occurs[7] |

| Diethyl Ether | Polar Aprotic | Soluble | Soluble | Soluble |

| Chloroform | Halogenated | Soluble[1] | Freely Soluble | Soluble[4] |

| Benzene | Aromatic | Soluble[1] | Freely Soluble | N/A |

| Ethyl Acetate | Polar Aprotic | Soluble | Highly Soluble[8] | Soluble[4] |

| Acetone | Polar Aprotic | Soluble | Highly Soluble[8] | N/A |

| Dichloromethane | Halogenated | Soluble | Highly Soluble[8] | N/A |

This table is a synthesis of qualitative descriptions from multiple sources. "Soluble" in protic solvents implies reactivity.

This comparative data strongly supports the predictions made in the previous section. Aprotic solvents are the preferred choice for applications requiring the stable dissolution of this compound.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Principle

An excess of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium (saturation). The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the Experimental Determination of Solubility.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (ensure purity)

-

Selected anhydrous aprotic organic solvents (HPLC grade)

-

Scintillation vials with PTFE-lined caps

-

Thermostatically controlled orbital shaker

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringes and 0.22 µm PTFE syringe filters

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount (e.g., 20-30 mg) of this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen anhydrous aprotic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

After the agitation period, let the vials stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow the excess solid to settle.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Be cautious not to disturb the settled solid.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Accurately dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the range of your calibration curve. A series of dilutions may be necessary to find the optimal concentration.

-

Analytical Method: HPLC-UV

A validated HPLC method is required for the accurate quantification of the dissolved compound.

Table 3: Recommended HPLC Parameters for Quantification

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | A common mobile phase for reversed-phase HPLC, offering good peak shape.[9][10] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| UV Detection Wavelength | ~210-220 nm or ~260-270 nm | The pyridine ring and sulfonyl chloride group should provide UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution. |

| Column Temperature | 25 °C | To ensure reproducible retention times. |

Calibration:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of your diluted samples.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.995).

Calculation of Solubility:

-

Inject the diluted sample(s) and determine the peak area.

-

Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or g/L.

Conclusion and Recommendations

While publicly available quantitative solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and the behavior of analogous aryl sulfonyl chlorides provides a strong predictive framework. The compound is expected to be highly soluble in polar aprotic and halogenated solvents, while it will react with protic solvents like alcohols and water.

For researchers requiring precise solubility values for process optimization, reaction design, or formulation development, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating this critical data. By combining theoretical understanding with rigorous experimental practice, scientists can effectively navigate the challenges of working with this important synthetic intermediate.

References

-

ChemBK. Ethyl 3-(chlorosulphonyl)isonicotinate - Introduction. [Online] Available at: [Link]

-

ChemBK. Ethyl 3-(chlorosulphonyl)isonicotinate. [Online] Available at: [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Online] Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online] Available at: [Link]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Online] Available at: [Link]

-

PubMed. Simple spectrophotometry method for the determination of sulfur dioxide in an alcohol-thionyl chloride reaction. [Online] Available at: [Link]

-

Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride. [Online] Available at: [Link]

-

PubChem. Ethyl isonicotinate. [Online] Available at: [Link]

-

Solubility of Things. Solubility of 2-methylbenzenesulfonyl chloride. [Online] Available at: [Link]

-

Wikipedia. 4-Toluenesulfonyl chloride. [Online] Available at: [Link]

-

EMCO Chemicals. Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier. [Online] Available at: [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Online] Available at: [Link]

-

NIST. Benzenesulfonyl chloride. [Online] Available at: [Link]

-

SIELC Technologies. p-Toluenesulfonyl chloride. [Online] Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 3. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. 2-噻酚磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. p-Toluenesulfonyl chloride | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(chlorosulfonyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(chlorosulfonyl)isonicotinate is a pivotal building block in medicinal chemistry and drug development, valued for its reactive sulfonyl chloride moiety that facilitates the synthesis of a diverse range of sulfonamide derivatives. However, this inherent reactivity also presents significant challenges regarding the compound's stability and requires stringent storage and handling protocols. This guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage conditions for this compound. It delves into the primary degradation pathways, namely hydrolysis and thermal decomposition, and offers detailed, field-proven protocols for assessing its stability through forced degradation studies and a proposed stability-indicating HPLC method. The aim is to equip researchers and drug development professionals with the necessary knowledge and tools to ensure the integrity and reliability of this critical reagent in their scientific endeavors.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the CAS number 306936-12-9, is a heterocyclic compound featuring a pyridine ring substituted with an ethyl ester and a chlorosulfonyl group. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The electrophilic nature of the sulfonyl chloride group allows for facile reaction with a wide array of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These structural motifs are prevalent in numerous clinically significant drugs.

The pyridine nitrogen and the ethyl ester group also offer avenues for further chemical modification, adding to the compound's synthetic utility. However, the very reactivity that makes this compound a valuable reagent also renders it susceptible to degradation, primarily through hydrolysis. Understanding and controlling its stability is therefore paramount to ensure the quality, reproducibility, and safety of synthetic processes and the resulting products.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Source |

| CAS Number | 306936-12-9 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₄S | [1][2] |

| Molecular Weight | 249.67 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 72-78 °C at 0.1 mmHg | [1] |

| Solubility | Soluble in organic solvents like alcohols and ethers. Reacts with water. | [4] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. The presence of the highly reactive sulfonyl chloride group is the main driver of its instability.

Hydrolytic Instability

The most significant degradation pathway for this compound is hydrolysis. The sulfonyl chloride moiety reacts readily with water, even atmospheric moisture, to produce the corresponding sulfonic acid, Ethyl 3-(sulfonic acid)isonicotinate, and hydrochloric acid.[5]

Furthermore, the ethyl ester group can also undergo hydrolysis, particularly under acidic or basic conditions, to yield isonicotinic acid-3-sulfonic acid and ethanol.[6] This reaction is generally slower than the hydrolysis of the sulfonyl chloride.

Primary Hydrolytic Degradation Products:

-

Ethyl 3-(sulfonic acid)isonicotinate: Formed by the hydrolysis of the sulfonyl chloride group.

-

Isonicotinic acid-3-sulfonic acid: Formed by the hydrolysis of both the sulfonyl chloride and the ethyl ester groups.

-

Hydrochloric acid: A byproduct of sulfonyl chloride hydrolysis.

-

Ethanol: A byproduct of ethyl ester hydrolysis.

Caption: Major hydrolytic degradation pathways for this compound.

Thermal Stability

Photostability

The photostability of this compound has not been extensively reported. However, as a pyridine derivative, it possesses a chromophore that can absorb UV light, potentially leading to photochemical degradation. It is therefore advisable to protect the compound from light.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions